N-(3-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrF3N2O2S/c18-10-2-1-3-11(7-10)22-15(24)8-14-16(25)23-12-6-9(17(19,20)21)4-5-13(12)26-14/h1-7,14H,8H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUHPZBNOJYPHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antiviral Activity
Recent studies indicate that compounds related to benzothiazine derivatives exhibit antiviral properties. For instance, derivatives containing bromophenyl groups have shown promising results against the H5N1 avian influenza virus. These studies utilized plaque reduction assays to determine the effective concentration (EC50) and lethal dose (LD50) of the compounds, demonstrating significant antiviral activity .
Anticancer Potential
Benzothiazine derivatives have been explored for their anticancer properties. The structural features of N-(3-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide suggest potential cytotoxic effects against various cancer cell lines. Research has indicated that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .
Antimicrobial Activity
The compound's structure may also confer antimicrobial properties. Studies on related benzothiazine compounds have shown effectiveness against bacterial strains, suggesting that this compound could be evaluated for similar activities .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of Benzothiazine Core : The initial step often involves the synthesis of the benzothiazine framework through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Subsequent steps involve the introduction of bromophenyl and trifluoromethyl groups via electrophilic aromatic substitution or other functionalization strategies.
- Final Acetylation : The final product is obtained through acetylation of the amine group, yielding the desired acetamide derivative.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, supported by experimental
Structural and Functional Insights
- Substituent Position: The 3-bromophenyl group in the target compound provides optimal steric bulk at the meta position, aligning with QSAR studies that highlight bulky meta/para substituents as critical for antifungal activity . In contrast, ortho-substituted analogs (e.g., 2-cyanophenyl in ) exhibit reduced activity due to unfavorable steric interactions .
- Trifluoromethyl Group : The 6-CF₃ group on the benzothiazine core enhances electron-deficient character, improving binding to fungal cytochrome P450 enzymes. Dual CF₃ substitutions (as in ) further increase lipophilicity but may introduce toxicity risks .
- Alkoxy vs. Halogen Substituents : Alkoxy groups (e.g., 2-butoxyphenyl in ) improve aqueous solubility but reduce antifungal efficacy compared to halogenated derivatives, likely due to decreased membrane interaction .
Pharmacological and Physicochemical Comparisons
- Antifungal Activity : The target compound’s bromine and CF₃ groups synergize to inhibit fungal growth, with predicted IC₅₀ values comparable to fluconazole derivatives .
- Solubility and Bioavailability : The 3-bromophenyl derivative exhibits moderate solubility in polar solvents (e.g., DMSO), whereas alkoxy-substituted analogs () show higher solubility but lower metabolic stability .
- Crystal Packing : Bromophenyl acetamides (e.g., ) form stable crystal lattices via N–H⋯O and C–H⋯F interactions, which may influence dissolution rates .
Q & A
Q. What are the standard synthetic routes for preparing N-(3-bromophenyl)acetamide derivatives?
Methodological Answer: A common approach involves coupling bromophenylacetic acid with aniline derivatives using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane, followed by purification via column chromatography. For example, 4-bromophenylacetic acid reacts with substituted anilines in the presence of triethylamine to form acetamide derivatives, as demonstrated in the synthesis of structurally similar compounds .
Q. How is structural confirmation of this compound achieved in early-stage synthesis?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the acetamide backbone and substituent positions. X-ray crystallography can resolve conformational details, such as dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and benzothiazine moieties), ensuring structural fidelity .
Q. What are the preliminary bioactivity screening strategies for this compound?
Methodological Answer: In vitro assays targeting enzymes or receptors related to the compound’s hypothesized mechanism (e.g., antidiabetic activity) are conducted. For example, analogs of this compound have been evaluated for glucose uptake modulation in HepG2 cells, with IC50 values calculated to assess potency .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
Methodological Answer: Optimizing stoichiometric ratios (e.g., 1:1 molar ratio of acid and amine), solvent selection (e.g., dichloromethane for better solubility), and temperature control (e.g., 273 K to minimize side reactions) can improve yields. Catalytic methods, such as palladium-mediated reductive cyclization, may also enhance efficiency .
Q. What computational methods are used to predict the compound’s conformational stability?
Methodological Answer: Density functional theory (DFT) calculations and molecular dynamics simulations analyze torsional angles and non-covalent interactions (e.g., hydrogen bonds). Experimental validation via X-ray crystallography confirms computational predictions, as seen in analogous acetamide structures .
Q. How are data contradictions resolved in pharmacological studies?
Methodological Answer: Discrepancies in bioactivity data (e.g., varying IC50 values across assays) require rigorous control experiments, including replicate testing, orthogonal assay validation (e.g., fluorescence vs. radiometric assays), and scrutiny of compound purity via HPLC-MS .
Q. What strategies mitigate steric hindrance during functionalization of the benzothiazine ring?
Methodological Answer: Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position of the benzothiazine ring reduces steric clash. Microwave-assisted synthesis or flow chemistry can accelerate reactions under controlled conditions .
Q. How is the compound’s metabolic stability assessed in preclinical studies?
Methodological Answer: Microsomal stability assays (e.g., liver microsomes from rat or human) quantify metabolic degradation rates. LC-MS/MS tracks parent compound depletion and metabolite formation, with half-life (t1/2) and intrinsic clearance (Clint) calculated .
Methodological Challenges and Solutions
Q. What purification techniques are effective for isolating this compound from by-products?
Methodological Answer: Gradient elution via flash chromatography (silica gel, hexane/ethyl acetate) separates acetamide products from unreacted starting materials. Recrystallization from methylene chloride yields high-purity crystals suitable for crystallographic studies .
Q. How are safety and handling protocols established for lab-scale synthesis?
Methodological Answer: Safety data sheets (SDS) for intermediates (e.g., 3-bromoaniline derivatives) guide risk mitigation. Fume hood use, PPE (gloves, goggles), and waste neutralization protocols are critical, as outlined for structurally related amides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
